molecular formula C21H18Cl2N2OS B2466661 (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 301338-98-7

(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Cat. No.: B2466661
CAS No.: 301338-98-7
M. Wt: 417.35
InChI Key: VQYOZOSFVJGUGW-UHFFFAOYSA-N
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Description

(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a dichlorophenyl group and a phenylpiperazine moiety attached to a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Substitution with Dichlorophenyl Group: The furan ring is then substituted with a 3,4-dichlorophenyl group using electrophilic aromatic substitution reactions.

    Attachment of Phenylpiperazine: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions.

    Formation of Methanethione Group: Finally, the methanethione group is attached using thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the methanethione group, converting it to a methanethiol group.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the phenylpiperazine moiety suggests possible interactions with neurotransmitter receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not well-documented. based on its structure, it may interact with molecular targets such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, suggesting potential effects on neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-(3,4-Dichlorophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    (5-(3,4-Dichlorophenyl)furan-2-yl)(4-ethylpiperazin-1-yl)methanethione: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The uniqueness of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione lies in its combination of a dichlorophenyl group, a furan ring, and a phenylpiperazine moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2OS/c22-17-7-6-15(14-18(17)23)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYOZOSFVJGUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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